molecular formula C8H7FN2 B098866 4-Fluoro-2-methyl-1H-benzo[d]imidazole CAS No. 18645-89-1

4-Fluoro-2-methyl-1H-benzo[d]imidazole

Cat. No.: B098866
CAS No.: 18645-89-1
M. Wt: 150.15 g/mol
InChI Key: DPTKIOOAVCOXBE-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-1H-benzo[d]imidazole is a heterocyclic aromatic compound that features a fused benzene and imidazole ring system The presence of a fluorine atom at the fourth position and a methyl group at the second position of the imidazole ring distinguishes this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoro-2-nitroaniline with formamide under acidic conditions, followed by reduction and cyclization to form the desired imidazole ring . Another approach involves the use of 4-fluoro-2-methylbenzaldehyde and ammonium acetate in the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the condensation of substituted anilines with aldehydes or ketones, followed by cyclization under controlled conditions. The use of catalysts like nickel or palladium can enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to modify the imidazole ring.

    Substitution: The fluorine atom at the fourth position can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazoles .

Scientific Research Applications

4-Fluoro-2-methyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Fluoro-1H-benzo[d]imidazole
  • 2-Methyl-1H-benzo[d]imidazole
  • 4-Chloro-2-methyl-1H-benzo[d]imidazole

Comparison: Compared to its analogs, 4-Fluoro-2-methyl-1H-benzo[d]imidazole exhibits unique properties due to the presence of both the fluorine and methyl groups. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the methyl group can influence its electronic properties and reactivity. These features make it a valuable compound for various applications, particularly in medicinal chemistry .

Properties

IUPAC Name

4-fluoro-2-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTKIOOAVCOXBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18645-89-1
Record name 4-fluoro-2-methyl-1H-1,3-benzodiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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